molecular formula C17H20N2O4 B2731990 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1903765-24-1

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2731990
CAS No.: 1903765-24-1
M. Wt: 316.357
InChI Key: GZZSZRFSSCSDCU-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

Research has shown significant interest in the sigma receptor binding properties and antiproliferative effects of compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide. For instance, compounds with the naphthalene core have demonstrated potent sigma(1) receptor binding affinity and selectivity, providing insights into potential therapeutic applications in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005). These findings underscore the compound's relevance in exploring sigma receptor-mediated pathways and their implications in cancer research.

Polyketide Biosynthesis and Modification

Polyketides, derived from the desert endophytic fungus Paraphoma sp., were studied for their structural diversity and bioactivities. Although the specific compound was not directly mentioned, related research into polyketide biosynthesis with different post-modifications has provided valuable insights into the generation of secondary metabolites and their potential applications in drug discovery and development (Li et al., 2018).

Fluorescent Derivatives for Cellular Localization

The development of fluorescent derivatives of high-affinity sigma(2) receptor ligands, structurally akin to this compound, facilitates the study of uptake and cellular localization in tumor cells. This research is pivotal in elucidating the mechanisms of action of sigma(2) receptors and their potential as markers for cell proliferation and targets for antiproliferative agents in cancer treatment (Abate et al., 2011).

Sphingosine-1-Phosphate (S1P) Receptor Agonist Discovery

The discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist with selectivity for S1P1 and S1P5 receptors, highlights the application of 1-methyl-3,4-dihydronaphthalene-based compounds in treating autoimmune diseases. The selective activation of S1P receptors suggests a promising strategy for modulating immune responses without the undesirable effects associated with S1P3 receptor activation (Kurata et al., 2017).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZSZRFSSCSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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